2-(Aminooxy)propanoic acid

Beschreibung

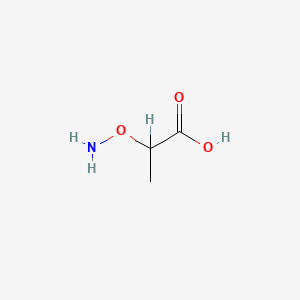

2-(Aminooxy)propanoic acid (CAS 2786-22-3) is an organic compound with the molecular formula C₃H₇NO₃ and a molecular weight of 121.09 g/mol . Its structure consists of a propanoic acid backbone substituted with an aminooxy (-ONH₂) group at the second carbon.

Eigenschaften

IUPAC Name |

2-aminooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c1-2(7-4)3(5)6/h2H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIBSEICBQMMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950533 | |

| Record name | 2-(Aminooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2786-22-3 | |

| Record name | 2-(Aminooxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2786-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminooxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Aminooxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(Aminooxy)propanoic acid can be synthesized through several methods. One common approach involves the reaction of hydroxylamine with an alpha-keto acid, such as pyruvic acid, under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a highly pure form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Aminooxy)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amino derivatives.

Substitution: The aminooxy group can participate in substitution reactions with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halides and acids.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Aminooxy)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: The compound is employed in studies involving enzyme inhibition and metabolic pathways.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Industry: It is used in the production of various chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Aminooxy)propanoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The aminooxy group plays a crucial role in these interactions, making the compound a valuable tool in biochemical research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-(aminooxy)propanoic acid with compounds sharing structural motifs such as aminooxy groups, substituted propanoic acid backbones, or related functional groups.

Derivatives with Substituent Variations

2-(Aminooxy)-2-methylpropanoic acid hydrochloride

- Structure : A methyl group at the second carbon and a hydrochloride salt.

- Molecular Weight : 155.58 g/mol .

- The hydrochloride salt improves solubility in polar solvents compared to the free acid form.

- Applications : Primarily used in peptide synthesis and as a stabilizing agent in reactive environments .

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid

Compounds with Functional Group Replacements

2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid

- Structure : Features a thioether (-S-) linkage and additional carboxyl groups.

- Key Differences : The thioether group increases sulfur-mediated reactivity, while carboxyl groups enhance hydrophilicity.

3-(2-Thienyl)propanoic acid

Biologische Aktivität

2-(Aminooxy)propanoic acid (2-AOP) is an organic compound characterized by the presence of an aminooxy group, which enables it to interact with various biological targets, particularly enzymes. This compound has garnered attention for its potential applications in enzyme inhibition, metabolic pathway modulation, and therapeutic development. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

This compound has the molecular formula and is classified as a derivative of propanoic acid. The unique aminooxy group allows for the formation of stable oxime linkages with carbonyl-containing compounds, which is crucial for its biochemical applications.

The primary mechanism of action involves the binding of 2-AOP to the active sites of specific enzymes, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, making 2-AOP a valuable tool in both research and therapeutic contexts. For instance, it has been shown to inhibit tryptophan aminotransferase (TAA1) in Arabidopsis, affecting auxin biosynthesis .

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting several enzymes. Its ability to form covalent bonds with enzyme active sites leads to a decrease in enzymatic activity, which can be beneficial for studying metabolic pathways and developing therapeutic agents.

Table 1: Enzyme Inhibition Studies

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Tryptophan Aminotransferase (TAA1) | 12.5 | |

| Other Enzymes (various studies) | Varies |

Case Study 1: Enzyme Inhibition in Plant Biology

A study investigated the effects of this compound on auxin biosynthesis in Arabidopsis thaliana. The compound was found to reduce indole-3-acetic acid levels by inhibiting TAA1 activity. This highlights its potential as a tool for studying plant hormone regulation .

Case Study 2: Potential Therapeutic Applications

In a pharmacological context, research has explored the use of 2-AOP as a lead compound for developing new drugs targeting metabolic disorders. Its ability to inhibit specific enzymes involved in metabolism suggests it could play a role in managing conditions like diabetes or obesity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Aminooxy)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, one approach involves reacting hydroxylamine derivatives with α-keto acids under controlled pH (e.g., using NaOH for deprotonation followed by acidification with H₂SO₄). Key parameters include temperature (room temperature to 60°C), solvent polarity (aqueous or mixed solvent systems), and stoichiometric ratios of reactants. Post-synthesis purification often employs solvent extraction (e.g., diethyl ether) and drying agents like MgSO₄ . Optimization requires monitoring reaction progress via TLC or LC-MS and adjusting pH to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm functional groups (e.g., aminooxy and carboxylic protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or GC with standards to assess purity (>95% is typical for research-grade material).

- Elemental Analysis : Quantify C, H, N, and O to confirm empirical formula (C₃H₇NO₃) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and indirect-vent goggles to prevent skin/eye contact. Acid-resistant materials (e.g., Tyvek®) are recommended for prolonged exposure .

- Ventilation : Use fume hoods for synthesis or handling powders to avoid inhalation.

- Spill Management : Neutralize spills with sodium bicarbonate and collect using HEPA-filtered vacuums .

Advanced Research Questions

Q. How does this compound interact with biological membranes, and what experimental designs can quantify these interactions?

- Methodological Answer :

- Liposome Assays : Incorporate the compound into phospholipid bilayers and measure changes in membrane fluidity via fluorescence anisotropy (e.g., using DPH probes).

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips and monitor binding kinetics in real time.

- MD Simulations : Use molecular dynamics to predict interactions with lipid headgroups and validate with experimental data .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability), solvent (DMSO vs. aqueous buffers), and concentration ranges.

- Dose-Response Curves : Replicate experiments with standardized protocols (e.g., IC₅₀ determination under consistent pH and temperature).

- Structural Analogues : Test derivatives to isolate the role of the aminooxy group in observed bioactivity .

Q. How can this compound be used to probe pH-dependent mechanisms in enzymatic studies?

- Methodological Answer :

- pH Titration Experiments : Measure enzymatic activity (e.g., kcat/Km) at varying pH levels (4–9) to identify protonation states affecting enzyme binding.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes under acidic vs. alkaline conditions.

- X-ray Crystallography : Resolve enzyme-ligand structures at different pH levels to visualize protonation effects on binding pockets .

Q. What interdisciplinary approaches enhance the utility of this compound in material science?

- Methodological Answer :

- Polymer Functionalization : Graft the compound onto polymer backbones (e.g., PEG) via carbodiimide coupling to create pH-responsive materials.

- Nanoparticle Conjugation : Use EDC/NHS chemistry to attach the molecule to gold nanoparticles for targeted drug delivery systems.

- Spectroscopic Validation : Confirm functionalization success using FTIR (amide bond detection) and TEM for nanoparticle size analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.